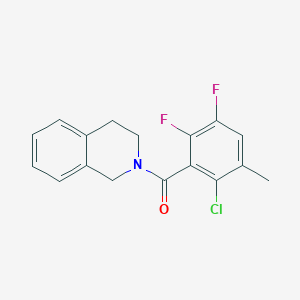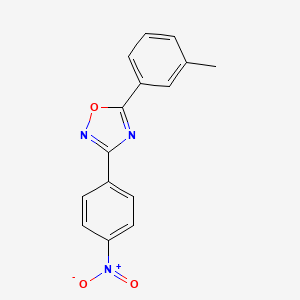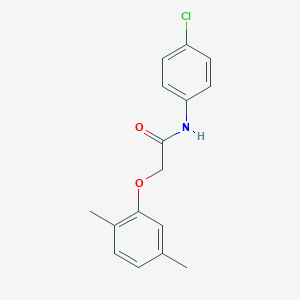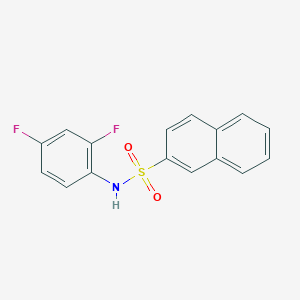
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as CDNI, is a chemical compound that has been studied for its potential applications in various scientific fields. CDNI belongs to the class of tetrahydroisoquinoline compounds that have been found to exhibit a range of biological activities.
科学的研究の応用
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer therapy. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research is in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to modulate the activity of dopamine receptors, which may have implications for the treatment of Parkinson's disease.
作用機序
The mechanism of action of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. Furthermore, this compound has been found to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent biological activity, which makes it a promising candidate for further research in various scientific fields. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for various applications.
将来の方向性
There are several future directions for research on 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of research is in the elucidation of the molecular mechanisms underlying the biological effects of this compound. Furthermore, studies are needed to optimize the formulation and dosage of this compound for various applications, and to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of new this compound derivatives with improved biological activity and pharmacokinetic properties is an area of active research.
合成法
The synthesis of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with N-methylpiperazine, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-8-13(19)16(20)14(15(10)18)17(22)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERZSNBEKNQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCC3=CC=CC=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)



![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

